Verdantiol

Description

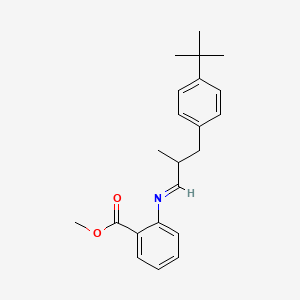

Structure

2D Structure

3D Structure

Properties

CAS No. |

91-51-0 |

|---|---|

Molecular Formula |

C22H27NO2 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

methyl 2-[[3-(4-tert-butylphenyl)-2-methylpropylidene]amino]benzoate |

InChI |

InChI=1S/C22H27NO2/c1-16(14-17-10-12-18(13-11-17)22(2,3)4)15-23-20-9-7-6-8-19(20)21(24)25-5/h6-13,15-16H,14H2,1-5H3 |

InChI Key |

RBAUBIIMPLZNGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)C=NC2=CC=CC=C2C(=O)OC |

Appearance |

Solid powder |

Other CAS No. |

91-51-0 |

physical_description |

Liquid |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Verdantiol; Butylphenyl methylpropional methyl anthranilate; |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Verdantiol and Its Analogs

Elucidation of Verdantiol Synthesis via Condensation Pathways

The synthesis of this compound is primarily achieved through a Schiff base condensation reaction. This process involves the reaction between an aldehyde and a primary amine, resulting in the formation of an imine (the Schiff base) and water as a byproduct. researchgate.netunpak.ac.id

Mechanistic Investigations of Aldehyde-Amine Condensation for this compound Formation

The formation of this compound, a Schiff base, proceeds through a well-established two-step mechanism. The initial step involves the nucleophilic addition of the primary amine, Methyl Anthranilate, to the carbonyl carbon of the aldehyde, Lilyall. This reversible reaction forms an unstable intermediate known as a carbinolamine or hemiaminal. nih.govnih.gov

Following the formation of the carbinolamine, a dehydration step occurs. This elimination of a water molecule leads to the formation of a carbon-nitrogen double bond (C=N), characteristic of an imine, yielding the final this compound product. nih.gov This condensation reaction is reversible and can be influenced by catalysts. The reactivity of the precursors is also a key factor; the aromatic group in Lilyall is suggested to enhance the reactivity of its carbonyl group, facilitating a faster reaction with the amine group of Methyl Anthranilate. semanticscholar.org

Precursor Selection and Stoichiometric Optimization in this compound Synthesis (e.g., Lilyall and Methyl Anthranilate)

The specific precursors required for the synthesis of this compound are Lilyall (p-tert-Butyl-alpha-methylhydrocinnamic aldehyde) and Methyl Anthranilate. researchgate.netorientjchem.org The reaction involves the carbonyl group of Lilyall reacting with the primary amine group of Methyl Anthranilate.

Stoichiometric balance is a critical factor in maximizing the yield and purity of the final product. The condensation reaction between the aldehyde and the amine occurs in a 1:1 molar ratio. Experimental procedures reflect this, utilizing precursor quantities that approximate this stoichiometric relationship. For instance, one synthesis method employs 12.259 grams of Lilyall and 9.070 grams of Methyl Anthranilate. Given the molecular weights of Lilyall (approx. 204.31 g/mol ) and Methyl Anthranilate (approx. 151.16 g/mol ), these masses correspond to an approximate 1:1 molar ratio, which is optimal for Schiff base formation.

| Precursor | Chemical Name | Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Aldehyde | Lilyall | C₁₄H₂₀O | 204.31 | 12.259 | ~0.060 |

| Amine | Methyl Anthranilate | C₈H₉NO₂ | 151.16 | 9.070 | ~0.060 |

| Data derived from a specific experimental procedure to illustrate stoichiometric balance. |

Parametric Optimization of this compound Synthesis

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful control of reaction parameters. Optimizing conditions such as temperature and reaction time is essential for achieving the desired outcome on both laboratory and industrial scales.

Impact of Reaction Temperature on this compound Yield and Purity

Reaction temperature is a critical parameter in the synthesis of this compound, directly influencing both the rate of reaction and the stability of the product. ajpojournals.org Different studies have employed various temperatures to optimize the synthesis. One approach carries out the synthesis at approximately 90°C ± 5°C, while other successful syntheses have been performed at 110°C. researchgate.netunpak.ac.id

While higher temperatures generally increase the rate of chemical reactions, excessively high temperatures can lead to the degradation of reactants or the final Schiff base product, resulting in lower yield and purity. ajpojournals.org Conversely, a temperature that is too low may result in an impractically slow reaction rate. Research on similar condensation reactions has shown that moderate temperatures, for example 100°C, can provide the highest purity product by balancing reaction speed with the minimization of unwanted byproducts. biotage.com This indicates the existence of an optimal temperature range for this compound synthesis that maximizes yield without compromising the integrity of the compound.

Role of Catalysis in Enhancing this compound Synthesis Efficiency

Catalysis can play a significant role in improving the efficiency of Schiff base formation. The condensation reaction is often facilitated by the presence of acid or base catalysts, which can accelerate the rate-limiting dehydration step of the carbinolamine intermediate. While specific catalysts are not always detailed in every this compound synthesis, the use of an acid catalyst like sulfuric acid (H₂SO₄) has been noted in related condensation reactions. researchgate.net

In addition to chemical catalysts, physical methods can be employed to drive the reaction equilibrium toward the product side. Since water is a byproduct of the condensation, its removal can significantly increase the yield of this compound. Performing the reaction under a vacuum is one effective technique to continuously remove water as it is formed, thereby preventing the reverse reaction and maximizing the conversion of precursors to the final Schiff base product. researchgate.net

Exploration of Isomer Formation and Stereochemical Control in this compound Synthesis

The synthesis of this compound, a Schiff base, is typically achieved through the condensation reaction between an aldehyde and a primary amine. researchgate.net Specifically, it is produced from the reaction of lilyall with methyl anthranilate. The stereochemical complexity of the precursors inherently influences the isomeric distribution of the final product.

Analysis of Diastereomeric and Enantiomeric Distribution

The precursor aldehyde, lilyall, possesses two isomers, R* and S*. Consequently, the condensation reaction with methyl anthranilate theoretically yields six distinct isomers of this compound. However, analytical studies using gas chromatography-mass spectrometry (GC-MS) have shown discrepancies between the theoretical and observed number of isomers.

In one study, chromatogram results of the synthesized this compound Schiff base revealed the presence of only five isomers, not the theoretically expected six. Another investigation, which involved the synthesis of a mixture of Schiff bases, detected only three this compound isomers. This reduction in the number of observed isomers suggests that the reaction pathway is not equally favorable for the formation of all possible stereoisomers. The steric hindrance from bulky groups in the transition state can lead to high activation energy, potentially preventing the formation of certain isomers, such as methyl 2-((1S,2R)-2-benzyl-1-hydroxypropylamino)benzoate.

Table 1: Theoretical vs. Observed Isomers of this compound

| Analysis | Theoretical Isomers | Observed Isomers | Potential Reason for Discrepancy |

|---|---|---|---|

| Study 1 | 6 | 5 | Steric hindrance in the transition state. |

| Study 2 (in mixture) | 6 | 3 | Competition reactions favoring more reactive isomers. |

Strategies for Selective Isomer Generation

Achieving control over the stereochemical outcome is a central challenge in organic synthesis. rijournals.com For this compound, the observed isomer distribution is often a result of competition reactions where more reactive isomers are formed preferentially. The lilyall precursor contains an aromatic group that attracts electrons, making the α-hydrogen more acidic and the aldehyde more reactive towards the amine group in methyl anthranilate. This inherent reactivity influences which isomers are predominantly formed.

While specific strategies for this compound are not extensively detailed, general principles of stereochemical control could be applied to achieve selective isomer generation. These strategies represent potential avenues for refining the synthesis of this compound and its analogs.

Asymmetric Catalysis : This powerful technique utilizes chiral catalysts, such as metal complexes or organocatalysts, to selectively promote the formation of one stereoisomer over others. rijournals.comorchid-chem.com Applying a suitable chiral catalyst to the condensation reaction could influence the approach of the reactants and favor the generation of a specific this compound isomer.

Chiral Pool Synthesis : This approach uses readily available chiral starting materials to introduce the desired stereochemistry. orchid-chem.com By starting with an enantiomerically pure precursor of lilyall or a derivative of methyl anthranilate, the stereochemistry of the final product could be more precisely controlled. orchid-chem.com

Kinetic Resolution : This method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer. orchid-chem.com A chiral reagent or catalyst could be used to react preferentially with one isomer in a mixture of lilyall, thereby influencing the isomeric composition of the resulting this compound. orchid-chem.com

Synthetic Routes to this compound Derivatives and Structurally Related Schiff Bases

The synthesis of this compound is a foundational reaction that opens the door to creating a wide array of derivatives and analogs. researchgate.netsemanticscholar.org These structurally related Schiff bases are valuable in the fragrance industry for their unique and long-lasting aroma characteristics.

Design and Synthesis of Novel this compound Analogs

Novel analogs of this compound can be synthesized by modifying the precursor molecules. The standard synthesis involves a simple condensation of lilyall and methyl anthranilate, typically by heating the mixture. researchgate.net By substituting the lilyall with other aldehydes, a variety of structurally related Schiff bases can be produced.

A pertinent example is the simultaneous synthesis of a mixture containing this compound, Aurantiol, and Lyrame. semanticscholar.org This was achieved by reacting a combination of their respective aldehyde precursors—lilyall, hydroxycitronellal, and lyral—with methyl anthranilate. semanticscholar.org Analysis of the resulting product mixture revealed that this compound was the most abundant Schiff base formed, while Lyrame was not detected at all. semanticscholar.org This outcome was attributed to a competition reaction where the most acidic and therefore most reactive aldehyde, lilyall, reacts faster with the methyl anthranilate.

Table 2: Synthesis of this compound Analogs via Mixed-Aldehyde Condensation

| Schiff Base | Aldehyde Precursor | Amine Precursor | Observation in Mixture |

|---|---|---|---|

| This compound | Lilyall | Methyl Anthranilate | Most obtained product. semanticscholar.org |

| Aurantiol | Hydroxycitronellal | Methyl Anthranilate | Formed, but less abundant than this compound. |

| Lyrame | Lyral | Methyl Anthranilate | Not detected. semanticscholar.org |

This competitive reaction approach highlights a key principle in designing syntheses for novel analogs: the relative reactivity of the precursors will significantly influence the product distribution.

Investigation of Multi-component Reactions Yielding this compound Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates atoms from all starting materials. beilstein-journals.orgnih.gov These reactions are advantageous due to their high atom economy, efficiency, and ability to rapidly generate molecular complexity. nih.govfrontiersin.org

While the final step in this compound synthesis is a two-component condensation, MCRs offer a powerful, albeit largely exploratory, approach for the synthesis of the complex precursors themselves, such as lilyall or novel amine analogs. For example, well-known MCRs like the Ugi or Passerini reactions could be theoretically employed to construct advanced aldehyde or amine structures. beilstein-journals.org

A hypothetical MCR approach could involve:

Designing a three- or four-component reaction to assemble a complex aldehyde with structural similarities to lilyall but with novel functional groups.

Utilizing this MCR-derived aldehyde in a subsequent condensation reaction with methyl anthranilate to produce a new this compound analog.

This strategy of using MCRs to generate diverse and complex precursors could significantly broaden the scope of accessible Schiff bases for the fragrance industry, enabling the creation of unique aroma profiles. The versatility of MCRs allows for the formation of various heterocyclic compounds and complex molecular scaffolds from a common set of starting components. beilstein-journals.orgfrontiersin.org

Advanced Analytical and Spectroscopic Characterization of Verdantiol

Comprehensive Mass Spectrometric Analysis of Verdantiol

Mass spectrometry is a cornerstone technique for the analysis of fragrance compounds like this compound, providing essential information on molecular weight, elemental composition, and structural features.

High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass of the parent molecule and confirm its elemental composition. For this compound, which has a molecular formula of C₂₂H₂₇NO₂, the theoretical monoisotopic mass is 337.2042 g/mol . orientjchem.orgscent.vn

In analytical studies, the existence of the this compound molecular ion (M⁺) is consistently confirmed at an m/z (mass-to-charge ratio) of 337.2. orientjchem.orgresearchgate.net This experimental value corresponds directly to the compound's molecular weight, validating the successful synthesis and presence of the target molecule. orientjchem.org The confirmation of this molecular ion peak is the primary step in mass spectrometric analysis, establishing the identity of the compound before further structural elucidation is performed. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₇NO₂ | orientjchem.orgscent.vn |

| Theoretical Molecular Weight | 337.47 g/mol | orientjchem.org |

| Observed Molecular Ion (M⁺) | m/z 337.2 | orientjchem.orgresearchgate.net |

Tandem mass spectrometry (MS/MS) is utilized to induce fragmentation of the molecular ion, providing insights into the compound's structure. When the this compound molecular ion (m/z 337.2) is subjected to fragmentation, a significant fragment ion is observed at m/z 147. orientjchem.org

This key fragment is indicative of the cleavage of the imine bond formed during the condensation reaction. The fragment at m/z 147 corresponds to a cation radical derived from the methyl anthranilate portion of the molecule. orientjchem.orgresearchgate.net The generation of this specific fragment serves as a diagnostic marker for the presence of the methyl anthranilate structural unit within the this compound molecule. Other smaller fragments, such as one observed at m/z 57, may also be detected, corresponding to further fragmentation of the molecule, likely from the tert-butyl group of the lilyall precursor. researchgate.net

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Probable Structural Origin | Reference |

|---|---|---|---|

| 337.2 | 147 | Methyl anthranilate moiety | orientjchem.orgresearchgate.net |

| 337.2 | 57 | tert-butyl group | researchgate.net |

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and routinely used technique for the analysis of volatile and semi-volatile fragrance components like this compound. orientjchem.org This method allows for the separation of individual components in a mixture, followed by their identification via mass spectrometry. orientjchem.org

GC-MS is critical for assessing the purity of synthesized this compound and analyzing its compositional makeup. The synthesis reaction between lilyall and methyl anthranilate can theoretically produce up to six different isomers. orientjchem.org GC analysis effectively separates these isomers, which are then individually identified by their mass spectra. orientjchem.orgsemanticscholar.org In practice, chromatograms of this compound often show five distinct isomer peaks, suggesting that one isomer may not form due to steric hindrance from a bulky group in the transition state. orientjchem.orgresearchgate.net The relative area of the this compound peaks in the chromatogram compared to peaks from unreacted precursors (like lilyall or methyl anthranilate) allows for a quantitative assessment of the product's purity. ventos.com

Advanced Spectroscopic Probing of this compound Molecular Structure

While mass spectrometry confirms molecular weight and fragmentation, spectroscopic techniques like NMR and FTIR provide detailed information about the specific arrangement of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. While specific experimental data for this compound is not widely published, the expected signals in a ¹H NMR spectrum can be predicted based on its known structure.

The ¹H NMR spectrum of this compound would feature distinct regions:

Aromatic Region (~6.5-8.0 ppm): Signals corresponding to the protons on the two aromatic rings (one from the methyl anthranilate moiety and one from the lilyall moiety).

Imine Proton (~8.0-8.5 ppm): A characteristic signal for the proton of the C=N- group, confirming the Schiff base formation.

Alkyl Region (~0.9-3.0 ppm): A complex set of signals from the aliphatic protons, including the prominent singlet for the tert-butyl group, signals for the methyl group adjacent to the imine, and methylene (B1212753) protons.

Methoxy Protons (~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃).

| Expected Chemical Shift (ppm) | Proton Type | Structural Moiety |

|---|---|---|

| ~8.0 - 8.5 | Imine (CH=N) | Schiff Base Linkage |

| ~6.5 - 8.0 | Aromatic (Ar-H) | Methyl Anthranilate & Lilyall Rings |

| ~3.9 | Methoxy (-OCH₃) | Methyl Ester |

| ~1.3 | tert-Butyl (-C(CH₃)₃) | Lilyall Moiety |

| ~0.9 - 3.0 | Alkyl (CH, CH₂, CH₃) | Aliphatic Chain |

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is ideal for identifying the functional groups present. Based on the structure of this compound, the FTIR spectrum would be expected to show several characteristic absorption bands that confirm its key structural features.

Key expected peaks include:

C=N Stretch: A moderate to strong absorption band around 1640-1690 cm⁻¹, characteristic of the imine group, which confirms the formation of the Schiff base.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the methyl ester.

C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region, corresponding to the aromatic rings.

C-H Stretch: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2960 - 2850 | C-H Stretch | Aliphatic |

| ~1725 - 1700 | C=O Stretch | Ester |

| ~1690 - 1640 | C=N Stretch | Imine (Schiff Base) |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

Chromatographic Methodologies for this compound Separation and Quantification

The accurate separation and quantification of this compound, particularly within intricate fragrance compositions, rely on sophisticated chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the principal methods employed for its analysis. These methodologies allow for the detailed characterization, purity assessment, and concentration determination of this compound in various matrices.

Optimization of Gas Chromatography (GC) Parameters for this compound Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound and its derivatives. orientjchem.org The optimization of GC parameters is critical to achieving the necessary resolution to separate this compound isomers and distinguish them from other components in a complex fragrance mixture. gcms.cz

Key parameters in an optimized GC-MS method for the analysis of a this compound derivative have been documented in scientific literature. orientjchem.org A split injection technique is often utilized, which is suitable for introducing a small, representative sample onto the column when analyzing concentrated solutions. orientjchem.org The choice of a capillary column, such as one with a 5% Phenyl Methyl Siloxane stationary phase, is common for fragrance analysis due to its ability to separate compounds based on boiling point and polarity. orientjchem.org

The temperature program is another crucial element. A typical program involves an initial isothermal hold, followed by a controlled temperature ramp, and a final hold at a higher temperature. This ensures that compounds with a wide range of boiling points are effectively separated and eluted from the column. orientjchem.org For instance, a program might start at 100°C, ramp up at 15°C per minute to 250°C, and then hold for several minutes, resulting in a total run time sufficient for eluting all compounds of interest. orientjchem.org Helium is commonly used as the carrier gas due to its inertness and efficiency. orientjchem.orggcms.cz

The following table details a set of GC-MS parameters successfully used for the analysis of this compound derivatives. orientjchem.org

| Parameter | Specification |

|---|---|

| Instrument | Agilent 5975C series MSD |

| Column | Capillary (5% Phenyl Methyl Siloxane), 30 m x 320 µm x 0.25 µm |

| Carrier Gas | Helium |

| Carrier Gas Pressure | 7.0531 psi |

| Injector Temperature | 100 °C |

| Injection Technique | Split (80:1 ratio) |

| Injection Volume | 0.2 µL |

| Temperature Program | 100°C for 5 min, then 15°C/min to 250°C, hold for 5 min |

| Total Run Time | 25 minutes |

Using such optimized parameters, studies have successfully identified isomers of this compound, which appear at distinct retention times during the chromatographic run. researchgate.netorientjchem.org Mass spectrometry data further confirms the identity, with a characteristic fragmentation ion for this compound observed at a mass-to-charge ratio (m/z) of 147. orientjchem.org

Principles of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) in this compound Purity Analysis

While GC-MS is ideal for volatile components, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as a powerful complementary technique, especially for analyzing non-volatile or thermally unstable compounds that may be present in fragrance formulations. mostwiedzy.pl This method is highly effective for determining the purity of a compound like this compound. fishersci.com

The core principle of HPLC involves separating components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov For fragrance compounds, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. mostwiedzy.plresearchgate.net In this setup, more polar compounds elute from the column faster, while less polar compounds like this compound are retained longer.

Following separation by the HPLC system, the eluent is introduced into the mass spectrometer. The MS detector functions by ionizing the molecules and then separating the resulting ions based on their mass-to-charge ratio. nih.gov This provides two critical pieces of information for purity analysis:

Molecular Weight Confirmation: The MS provides the molecular weight of the eluting compound, confirming the identity of the main peak as this compound. nih.gov

Impurity Identification: Any other peaks in the chromatogram can be analyzed by the MS to determine their molecular weights. Further analysis using tandem mass spectrometry (MS/MS) can fragment the ions to provide structural information, aiding in the identification of unknown impurities. nih.gov

Good Quantification Practices in Complex Chemical Matrices Containing this compound

Quantifying a specific analyte like this compound within a complex chemical matrix, such as a commercial perfume, presents significant challenges. nih.gov The matrix can contain hundreds of other compounds, leading to potential interferences that can affect the accuracy and reliability of the results. nih.govroyalsocietypublishing.org Adhering to good quantification practices, centered around thorough method validation, is essential to ensure the data is trustworthy. royalsocietypublishing.org

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com Key validation parameters are crucial for quantifying compounds in complex matrices. nih.govgavinpublishers.com

| Validation Parameter | Description |

| Selectivity / Specificity | The ability of the method to differentiate and quantify the analyte of interest (this compound) without interference from other components in the sample matrix. gavinpublishers.com This is achieved through optimal chromatographic separation and selective MS detection modes. |

| Accuracy | The closeness of the measured concentration to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (spiked matrix samples) and comparing the measured result to the theoretical concentration. nih.govmdpi.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation of a series of measurements. nih.govroyalsocietypublishing.org |

| Linearity & Range | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated using standards of known concentrations to establish this relationship. royalsocietypublishing.org The response curve should not be forced to zero, as the response of a blank matrix should always be measured. royalsocietypublishing.org |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition), providing an indication of its reliability during normal usage. gavinpublishers.commdpi.com |

For multi-analyte environments typical of the flavor and fragrance industry, it is critical to develop a quantification method that combines good MS practices with appropriate validation in the actual matrix. royalsocietypublishing.org This ensures that potential matrix effects are accounted for and that the reported concentration of this compound is a reliable and accurate reflection of its presence in the product. nih.gov

Chemical Reactivity, Stability, and Degradation Pathways of Verdantiol

Investigation of Verdantiol Hydrolysis Mechanisms

The hydrolysis of this compound, like other Schiff bases, involves the cleavage of the imine bond, regenerating the starting materials: Lilial (an aldehyde) and methyl anthranilate (a primary amine). orientjchem.orgmdpi.comcanada.ca This reaction is reversible and is known to be particularly favored in aqueous and acidic conditions. orientjchem.orgmdpi.comresearchgate.net Studies investigating the controlled hydrolysis of Schiff bases, including those structurally related to this compound, provide insight into the factors governing this degradation pathway. mdpi.comresearchgate.net

pH-Dependent Hydrolysis Kinetics of this compound

The rate of hydrolysis of Schiff bases is highly dependent on pH, with acidic conditions generally accelerating the reaction. orientjchem.orgmdpi.comresearchgate.net Research indicates that in neutral aqueous or ethanol/water solutions, the hydrolysis of Schiff bases can be very slow. mdpi.com However, the addition of even a small amount of acid significantly increases the hydrolysis rate, leading to much faster degradation. mdpi.com For instance, studies have shown that while hydrolysis in ethanol/water mixtures might be poor after 24 hours, it can be complete within the same timeframe with the addition of acid. mdpi.com This highlights the crucial role of acidic catalysis in the hydrolysis of the imine bond in this compound and similar compounds.

Solvent Effects on this compound Hydrolytic Stability

The solvent environment plays a role in the hydrolytic stability of this compound. Studies have examined the hydrolysis of Schiff bases in ethanol/water mixtures of varying ratios, such as 85:15 and 70:30. mdpi.com The presence and proportion of water are critical, as hydrolysis is a reaction involving water. Additionally, the medium itself, such as being trapped within a gel matrix, can influence the hydrolysis rate compared to a simple solution, even at similar pH levels. mdpi.com For example, hydrolysis rates were observed to be modified in gel environments compared to solutions, being enhanced in neutral gels and slowed in acidic gels relative to their solution counterparts. mdpi.com

Catalytic Influences on this compound Hydrolysis

Acidic catalysis is a primary driver for the hydrolysis of this compound's imine bond. mdpi.comgrafiati.com Protons facilitate the attack of water on the protonated imine carbon, leading to the breakdown of the Schiff base. The synthesis of Schiff bases from aldehydes and primary amines is a reversible condensation reaction that can be catalyzed by acids or bases, with heating often applied. orientjchem.orgresearchgate.net Conversely, the reverse reaction, hydrolysis, is promoted by acidic conditions. orientjchem.orgmdpi.comresearchgate.net The presence of acidic functional groups in the surrounding matrix or solution can thus significantly influence the rate at which this compound hydrolyzes.

Photochemical and Thermal Degradation Pathways of this compound

Beyond hydrolysis, this compound, as a chemical compound, can also be susceptible to degradation initiated by light and heat. Schiff bases, in general, can undergo cleavage triggered by stimuli such as light and heat. mdpi.com

Mechanisms of Photodegradation

While specific detailed mechanisms for the photodegradation of this compound were not extensively detailed in the available information, the general susceptibility of Schiff bases to light-induced cleavage suggests that exposure to light can contribute to its degradation. mdpi.com Recommendations to store this compound protected from light further support its sensitivity to photochemical processes. ventos.com Photodegradation can involve various mechanisms, including photo-oxidation or direct cleavage of the imine bond upon absorption of light energy, leading to the formation of degradation products.

Thermal Decomposition Studies

Thermal degradation involves the breakdown of a compound due to elevated temperatures. Schiff bases can be cleaved by heat. mdpi.com While the synthesis of this compound involves heating to facilitate the condensation reaction unpak.ac.idresearchgate.netresearchgate.net, prolonged exposure to elevated temperatures or very high temperatures can lead to its decomposition. Stability studies conducted at elevated temperatures (e.g., 45°C) are often performed to assess the thermal stability of fragrance compounds like this compound over time. researchgate.net Although specific thermal decomposition products or detailed mechanisms for this compound were not provided, thermal stress can lead to the cleavage of chemical bonds, including the imine linkage, and the formation of various breakdown products. The formation of a Schiff base is also reported to increase the temperature stability of fragrances. orientjchem.orgresearchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 64807 |

| Lilial | 31248 |

| Methyl anthranilate | 8447 |

Data Tables

Based on the information regarding the pH-dependent and solvent-influenced hydrolysis of Schiff bases, the following table illustrates the general concept, drawing from findings on related compounds where applicable to demonstrate the principles. Specific quantitative data for this compound across a range of conditions was not available in a format suitable for precise tabulation from the provided snippets, but the qualitative and semi-quantitative descriptions highlight the significant impact of pH and solvent composition.

| Condition (Solvent/pH) | Observed Hydrolysis Rate | Notes | Source |

| Ethanol/Water Mixture (Neutral) | Very Slow | Hydrolysis may be poor after 24 hours. | mdpi.com |

| Ethanol/Water Mixture (Acidic) | Much Faster | Hydrolysis can be complete within 24 hours with acid addition. | mdpi.com |

| Neutral Gel (Ethanol/Water, pH ≈ 6) | Enhanced (vs. Solution) | Rate is modified compared to a simple neutral solution. | mdpi.com |

| Acidic Gel (Ethanol/Water, pH < 4) | Slowed (vs. Solution) | Rate is slower compared to a simple acidic solution, but faster than neutral gel. | mdpi.com |

Intramolecular and Intermolecular Interactions Governing this compound Stability

Role of Intramolecular Hydrogen Bonding in this compound Conformation and Stability

Specific research findings detailing the role of intramolecular hydrogen bonding within the this compound molecule and its direct impact on its conformation and stability were not identified in the consulted literature. While intramolecular hydrogen bonds are known to influence the conformation and stability of various organic molecules by introducing attractive forces and potentially affecting molecular strain stackexchange.comustc.edu.cnsoton.ac.uknih.govresearchgate.net, the specific nature and effects of such interactions in this compound have not been explicitly described in the available sources.

Influence of Solvent-Verdantiol Interactions on Chemical Reactivity

Solvent interactions significantly influence the chemical reactivity of this compound, particularly its susceptibility to hydrolysis. The hydrolysis of Schiff bases is a reversible reaction favored by the presence of water and acidic conditions. researchgate.netmdpi.com

Studies on related Schiff bases formed from methyl anthranilate and various aldehydes demonstrate the impact of solvent composition and pH on the hydrolysis rate. For instance, increasing the percentage of water in ethanol/water mixtures generally increases the extent of hydrolysis. mdpi.com The addition of even a small amount of acid dramatically accelerates the hydrolysis process. researchgate.netmdpi.com This indicates that protonation of the imine nitrogen in this compound by acidic solvents or the presence of acidic species in the solvent system promotes the reaction with water, leading to the cleavage of the imine bond and regeneration of the starting materials.

The rate of hydrolysis can also be affected by the environment, such as when the Schiff base is incorporated into gels. While acidic conditions still favor hydrolysis in gels, the rate can be slower compared to homogeneous solutions with similar pH, suggesting that the gel matrix can influence solvent-Verdantiol interactions and mass transport, thereby affecting the reaction kinetics. mdpi.com

The following table illustrates the effect of different ethanol/water solvent conditions and the addition of acetic acid on the hydrolysis of representative Schiff bases (SB1-SB4) formed with methyl anthranilate, providing insight into the solvent sensitivity of this class of compounds, including this compound.

| Schiff Base | Solvent Ratio (EtOH:H₂O) | Acid Added | Hydrolysis after 24h (%) |

| SB1 | 85:15 | No | Poor |

| SB1 | 70:30 | No | Poor |

| SB1 | 70:30 | Yes | Much faster |

| SB2P | 85:15 | No | Poor |

| SB2P | 70:30 | No | Poor |

| SB2P | 70:30 | Yes | Much faster |

| SB3 | 85:15 | No | Hydrolysis occurs |

| SB3 | 70:30 | No | Hydrolysis occurs |

| SB3 | 70:30 | Yes | Much faster |

| SB4 | 85:15 | No | Poor |

| SB4 | 70:30 | No | Poor |

| SB4 | 70:30 | Yes | Much faster |

Table data based on research findings on related Schiff bases mdpi.com. "Poor" indicates low hydrolysis, "Hydrolysis occurs" indicates noticeable hydrolysis, and "Much faster" indicates a significant increase in hydrolysis rate compared to conditions without added acid.

These findings highlight the critical role of solvent composition and acidity in controlling the rate of hydrolysis, a key degradation pathway for this compound. Understanding these solvent-Verdantiol interactions is crucial for predicting its stability and reactivity in various chemical environments.

Theoretical and Computational Investigations of Verdantiol

Quantum Chemical Calculations for Verdantiol Structure and Energetics

Quantum chemical calculations, primarily based on the principles of quantum mechanics, are employed to study the electronic structure, molecular geometry, and relative energies of molecules. These calculations can predict various molecular properties from first principles, offering a detailed view of bonding, charge distribution, and energy landscapes.

Electronic Structure Determination and Molecular Orbital Analysis

Electronic structure calculations, often performed using methods like Density Functional Theory (DFT), can provide detailed information about the distribution of electrons within the this compound molecule. This includes determining atomic charges, bond orders, and dipole moments. Molecular orbital analysis, a key component of electronic structure studies, helps to understand the nature of chemical bonds and the locations of frontier molecular orbitals (e.g., HOMO and LUMO). The shapes and energies of these orbitals are crucial for predicting a molecule's reactivity and spectroscopic properties. While specific detailed molecular orbital analyses for this compound were not extensively found in the search results, general applications of quantum chemical calculations on Schiff bases, the class of compounds this compound belongs to, demonstrate their utility in understanding electronic properties which are often correlated with chemical behavior and spectroscopic features nih.govresearchgate.net.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic parameters, such as UV-Vis, IR, and NMR spectra. These predictions are based on the calculated electronic and vibrational properties of the molecule. For instance, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra by calculating electronic excitation energies and oscillator strengths nih.gov. Vibrational frequency calculations can predict IR spectra, providing information about the functional groups and molecular vibrations. While direct computational spectroscopic predictions specifically for this compound were not prominently featured in the search results, studies on related Schiff bases have utilized DFT and TD-DFT to reproduce experimental UV-Vis, NMR, and IR spectral data, indicating the applicability of these methods to this compound nih.gov. GC-MS has been used experimentally to characterize this compound, confirming its molecular weight and fragmentation patterns orientjchem.orgresearchgate.netorientjchem.org. Computational fragmentation studies could potentially support the interpretation of such experimental mass spectra.

Molecular Dynamics Simulations of this compound in Diverse Chemical Environments

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to model the interactions between atoms and molecules, MD simulations can provide insights into conformational changes, diffusion, and interactions in various environments, such as in solution or within complex matrices.

Solvent-Induced Conformational Changes

The conformation of a flexible molecule like this compound can be influenced by the surrounding solvent. MD simulations can explore the conformational space of this compound in different solvents by simulating the movement and interactions of the molecule and solvent molecules over time. This can reveal preferred conformations in polar versus nonpolar environments and the dynamics of transitions between different conformers. While specific MD studies on solvent effects on this compound's conformation were not found, MD simulations are a standard tool for studying solvent-solute interactions and conformational dynamics of organic molecules researchgate.netwpmucdn.com.

Interaction Dynamics with Other Molecular Species

MD simulations can also be used to study the interactions of this compound with other molecules, such as other fragrance compounds, polymers (e.g., in fragrance delivery systems), or biological molecules. These simulations can quantify interaction energies, identify key interaction sites, and describe the dynamics of complex formation or adsorption processes. This is particularly relevant for understanding how this compound behaves in fragrance formulations or interacts with surfaces. MD simulations have been applied to study the interaction and diffusion of fragrance molecules in polymeric matrices, demonstrating the potential of this technique for understanding this compound's behavior in applied products wpmucdn.com.

In Silico Modeling of this compound Reaction Pathways and Transition States

In silico modeling can be used to investigate chemical reaction pathways, including the identification of transition states and the calculation of activation energies. For a Schiff base like this compound, relevant reactions could include hydrolysis, isomerization, or reactions with other components in a formulation.

Computational methods, particularly quantum chemical calculations, can be used to locate transition states on the potential energy surface, which represent the highest energy point along a reaction pathway. By calculating the energies of reactants, transition states, and products, reaction barriers and thermodynamic feasibility can be determined. This can provide insights into the kinetics and mechanisms of this compound's transformations. Studies on the synthesis and characterization of this compound as a Schiff base have been reported, and computational studies on the formation and hydrolysis of other Schiff bases highlight the applicability of in silico methods to model such reactions orientjchem.orgorientjchem.orgmdpi.com. While specific computational studies on this compound's reaction pathways were not detailed in the search results, the principles and methods used for modeling reactions of similar organic molecules and Schiff bases are directly transferable researchgate.netu-tokyo.ac.jp. For instance, computational studies have explored the mechanism of Schiff base formation and hydrolysis, which are key reactions relevant to this compound's stability and release mdpi.com.

Computational Elucidation of Condensation Mechanisms

This compound is synthesized through a condensation reaction between lilyall (an aldehyde) and methyl anthranilate (a primary amine), forming a Schiff base with the elimination of water. google.comorcid.orgkuleuven.be The general mechanism for Schiff base formation involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by proton transfer, and subsequent elimination of water.

The reaction between lilyall, which can exist as R* and S* isomers, and methyl anthranilate theoretically has the potential to produce multiple isomers of this compound. Some studies suggest that six isomers could be formed from the reaction between lilyall (R,S) and methyl anthranilate. google.comroyalsocietypublishing.org However, experimental analysis using techniques like GC-MS often reveals the presence of fewer isomers in the final product. google.comgoogle.com This discrepancy between the theoretically possible number of isomers and experimentally observed isomers suggests that factors such as reaction kinetics, thermodynamics, and steric effects in the transition states of the different possible reaction pathways may favor the formation of certain isomers over others. orientjchem.org

Computational chemistry techniques, such as Density Functional Theory (DFT) or ab initio methods, could be employed to investigate the potential energy surfaces of the condensation reaction. Such studies could map the reaction pathways, identify transition states, and calculate activation energies for the formation of each possible isomer. By comparing the calculated activation energies, researchers could gain insight into the kinetic favorability of different pathways, potentially explaining why certain isomers are observed experimentally while others are not. Steric hindrance in the transition state has been suggested as a possible reason for the non-formation of certain theoretical isomers, implying that computational modeling could help to quantify these steric effects and their impact on activation energies. orientjchem.org

While detailed computational studies specifically elucidating the condensation mechanism of lilyall and methyl anthranilate to form this compound were not found in the reviewed literature, the theoretical framework exists for such investigations to provide a deeper understanding of the reaction selectivity and isomer distribution.

Predictive Modeling of Hydrolysis Pathways and Activation Energies

Schiff bases, including this compound, are known to undergo hydrolysis, particularly in the presence of water and under acidic conditions, regenerating the starting aldehyde and amine. researchgate.net This reversible nature of Schiff base formation and hydrolysis is significant, especially in applications where controlled release of the fragrance components is desired.

The hydrolysis of a Schiff base typically involves the attack of water on the imine carbon, followed by proton transfer and the eventual cleavage of the carbon-nitrogen double bond. The rate of hydrolysis is influenced by various factors, including pH, temperature, and the chemical environment. researchgate.net

Predictive modeling using computational methods could provide valuable insights into the hydrolysis pathways of this compound and the associated activation energies under different conditions. For instance, computational studies could explore the reaction mechanisms in both neutral and acidic environments, identifying key intermediates and transition states. By calculating the activation energies for these pathways, it would be possible to predict the relative rates of hydrolysis under varying pH conditions.

Furthermore, computational modeling could investigate the effect of solvation and the presence of catalysts (such as acids) on the hydrolysis reaction. This could involve using explicit solvent molecules or implicit solvation models in the calculations. Such studies could help to understand the observed experimental phenomena, such as the enhanced hydrolysis rate of Schiff bases in acidic solutions compared to neutral solutions, as reported for related compounds. researchgate.net

Although specific computational studies detailing the hydrolysis pathways and predictive activation energies for this compound were not identified in the available search results, the application of computational chemistry to study the hydrolysis of imines is a well-established field. Applying these methods to this compound would enable a more precise understanding of its stability and release characteristics in different environments.

Structure-Reactivity Relationships from a Computational Perspective

Structure-reactivity relationships aim to correlate the chemical structure of a molecule with its reactivity. From a computational perspective, this involves using calculated molecular properties and electronic structure information to understand and predict how a molecule will behave in chemical reactions.

For this compound, understanding its structure-reactivity relationship is crucial for predicting its stability, its propensity for hydrolysis, and potentially its interactions with other molecules. Computational methods can provide insights into the electronic distribution within the this compound molecule, the partial charges on individual atoms, and the energies of molecular orbitals (e.g., HOMO and LUMO). These properties can influence the molecule's susceptibility to nucleophilic or electrophilic attack, which are key steps in reactions like hydrolysis.

Furthermore, computational studies can explore the conformational landscape of this compound. Different conformers may exhibit varying degrees of accessibility to the reactive centers, which could impact reaction rates. Analyzing the relative stabilities of different conformers and the energy barriers between them using computational methods can provide a more complete picture of the molecule's behavior.

Advanced Applications and Controlled Release Technologies Incorporating Verdantiol

Design and Synthesis of Profragrances Utilizing Verdantiol as a Precursor

Profragrances, or properfumes, represent a strategy to address the volatility of fragrance molecules by chemically binding them to a substrate, creating a less volatile precursor mdpi.comgoogle.com. This compound, being a Schiff base formed from an aldehyde and an amine (methyl anthranilate), can be considered in the context of profragrance design, where the Schiff base linkage serves as a temporary tether for the volatile aldehyde component givaudan.comthegoodscentscompany.comcanada.caresearchgate.net. Upon exposure to a specific trigger, this covalent bond is cleaved, releasing the original volatile fragrance molecule mdpi.com.

Covalent Attachment Strategies for Controlled Release

Covalent attachment strategies for controlled fragrance release involve forming a stable chemical bond between the fragrance molecule (or a precursor like the aldehyde used to form this compound) and a carrier molecule or a delivery system matrix mdpi.comgoogle.com. In the case of Schiff bases like this compound, the imine bond (C=N) is the covalent linkage formed between the aldehyde and the amine researchgate.net. This bond can be designed to be cleavable under specific conditions, allowing for the controlled release of the aldehyde fragrance component mdpi.com.

Mechanism of Volatile Compound Release from this compound-Based Profragrances

The release of volatile compounds from this compound-based profragrances primarily occurs through the hydrolysis of the Schiff base linkage canada.caresearchgate.netmdpi.com. Hydrolysis is a chemical reaction with water that breaks the imine bond, regenerating the original aldehyde and methyl anthranilate canada.caresearchgate.net. The rate of this hydrolysis can be influenced by factors such as pH, temperature, and the presence of enzymes, allowing for controlled release of the fragrance over time researchgate.netmdpi.com. For instance, studies have shown that the hydrolysis rate of Schiff bases can be controlled in different media, including low-molecular-weight gels, by tuning the pH researchgate.netmdpi.com.

Encapsulation and Delivery Systems for this compound

Encapsulation and various delivery systems are employed to protect fragrance compounds, reduce their evaporation, and enable sustained or triggered release mdpi.comfollmann.comchalmers.senih.gov. These systems involve entrapping the fragrance within a carrier material mdpi.com.

Microencapsulation Techniques for Sustained Release

Microencapsulation is a widely used technique for achieving sustained fragrance release. It involves encapsulating small particles or liquids, such as fragrance oils, within a protective shell material, forming microcapsules follmann.comchalmers.senih.govmdpi.com. The shell acts as a barrier that controls the diffusion of the fragrance to the surrounding environment chalmers.semdpi.com. Release can occur gradually over time through diffusion through the shell or be triggered by external stimuli such as friction, pressure, or changes in temperature or pH follmann.commdpi.com. Melamine resin is an example of a material used for fabricating fragrance microcapsules mdpi.com. Research has demonstrated that microencapsulation can lead to a slow, sustained release rate of fragrance over extended periods mdpi.com.

Low-Molecular-Weight Gels as Delivery Vehicles for Schiff Bases

Low-molecular-weight gels (LMWGs) have emerged as promising delivery vehicles for fragrance Schiff bases, including those related to this compound researchgate.netmdpi.comresearchgate.net. These gels are formed by the self-assembly of small molecules into a network structure that can entrap fragrance compounds researchgate.netmdpi.comresearchgate.net. A key advantage of LMWGs is their ability to control the hydrolysis rate of Schiff bases within the gel matrix, thereby tuning the release of the volatile aldehyde fragrance researchgate.netmdpi.comresearchgate.net. Studies have shown that the pH of the gel medium can significantly influence the hydrolysis rate, allowing for tailored fragrance release profiles researchgate.netmdpi.com. These gels can also accommodate a high loading of profragrance mdpi.com.

Biomimetic Approaches in this compound-Related Chemical Systems

Biomimetic approaches in chemistry involve designing synthetic systems that mimic natural biological processes or structures mdpi.com. In the context of fragrance delivery, this can involve mimicking how nature stores and releases volatile compounds mdpi.com. For example, nature often stores volatile species as less volatile precursors that are cleaved when needed mdpi.com. The design of profragrances, including Schiff bases like this compound, can be seen as a biomimetic strategy, emulating nature's method of storing volatile aldehydes by reacting them with amines researchgate.netmdpi.com. Furthermore, the use of self-assembled low-molecular-weight gels as delivery vehicles can also incorporate biomimetic principles, as self-assembly is a fundamental process in biological systems researchgate.netmdpi.com.

Future Research Trajectories and Interdisciplinary Perspectives in Verdantiol Chemistry

Development of Novel Analytical Techniques for In Situ Verdantiol Monitoring

Current analytical methods for this compound, such as GC-MS, are effective for laboratory analysis but may not be ideal for real-time or in situ monitoring in complex matrices like consumer products or environmental samples. unpak.ac.idorientjchem.orgresearchgate.netresearchgate.net The development of novel analytical techniques capable of sensitive and selective in situ this compound monitoring is a critical future research direction. This could involve the creation of advanced electrochemical sensors designed to specifically detect the Schiff base functional group or other characteristic structural features of this compound. mdpi.com Surface-enhanced Raman spectroscopy (SERS) or other advanced spectroscopic techniques could also be explored for their potential in providing rapid, non-destructive identification and quantification of this compound in various environments. Challenges lie in achieving sufficient sensitivity and selectivity in complex sample matrices and developing portable or miniaturized devices for field applications.

Exploration of Bio-inspired Synthetic Pathways for this compound

The current synthesis of this compound relies on chemical condensation. unpak.ac.idorientjchem.orgunpak.ac.idresearchgate.net Exploring bio-inspired synthetic pathways offers a promising avenue for developing more sustainable and potentially more efficient production methods. This could involve investigating enzymatic catalysis for the formation of the Schiff base linkage, mimicking natural biochemical reactions. Enzymes such as transaminases or other biocatalysts known to facilitate imine formation could be explored. Research would focus on identifying suitable enzymes, optimizing reaction conditions (temperature, pH, solvent), and potentially engineering enzymes for improved activity and selectivity towards this compound precursors. nih.gov Another approach could involve designing biomimetic catalysts that replicate the active sites of enzymes involved in similar condensation reactions. nih.gov Success in this area could lead to reduced energy consumption, milder reaction conditions, and decreased generation of hazardous byproducts compared to traditional chemical synthesis.

Integration of Machine Learning and Artificial Intelligence in this compound Research

The application of Machine Learning (ML) and Artificial Intelligence (AI) holds significant potential to accelerate research in this compound chemistry. researchgate.netmdpi.com ML algorithms can be trained on existing spectroscopic data (e.g., GC-MS, NMR) to improve the accuracy and speed of this compound identification and quantification in complex mixtures. unpak.ac.idorientjchem.orgresearchgate.netresearchgate.net AI could be utilized to predict the physical and chemical properties of this compound and its potential derivatives based on their molecular structures, potentially guiding the design of new fragrance compounds with desired characteristics. Furthermore, ML can be applied to optimize the synthesis of this compound by analyzing reaction parameters (temperature, time, catalyst, reactant ratios) and predicting the optimal conditions for maximum yield and purity. unpak.ac.idresearchgate.netresearchgate.net This could involve using algorithms like Bayesian optimization to explore the experimental space more efficiently. researchgate.net AI could also aid in the retrosynthetic analysis of this compound, suggesting novel synthetic routes.

Sustainable Chemistry Principles in this compound Production and Utilization

Adhering to sustainable chemistry principles in the production and utilization of this compound is crucial for minimizing its environmental impact. unpak.ac.idresearchgate.net Future research should focus on developing greener synthetic methods, such as exploring solvent-free reactions or using environmentally benign solvents. unpak.ac.idorientjchem.org The optimization of reaction conditions to maximize yield and minimize waste generation is also a key aspect. unpak.ac.idresearchgate.net Investigating the use of renewable raw materials as precursors for this compound synthesis, if chemically feasible, aligns with sustainable practices. givaudan.com Furthermore, research into the biodegradability of this compound in various environmental compartments is important for assessing its persistence and potential ecological impact. givaudan.com Developing strategies for the efficient recovery and recycling of catalysts used in this compound synthesis contributes to a more circular economy approach.

Cross-Disciplinary Research at the Interface of Chemical Synthesis and Materials Science

Exploring the integration of this compound into materials science represents a nascent but promising area of research. Given its aromatic and imine functionalities, this compound or its modified derivatives could potentially be incorporated into functional materials. This could include polymers with tailored optical or electronic properties, as Schiff bases are known to exhibit interesting photophysical behaviors. mdpi.com this compound could also be explored for its potential in the design of responsive materials, where the imine bond could serve as a trigger for changes in material properties in response to external stimuli (e.g., pH, light). mdpi.com Research would involve chemically synthesizing this compound-containing monomers or polymers and characterizing the resulting materials' properties for potential applications in areas such as sensors, coatings, or drug delivery systems. google.comgoogle.commyskinrecipes.com Understanding the relationship between the chemical structure of this compound within a material matrix and the material's bulk properties is essential for successful development in this area.

Q & A

Q. How can researchers resolve contradictions in reported allergenic potential of this compound across in vitro and in vivo studies?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ) to isolate variables. For example, compare murine Local Lymph Node Assay (LLNA) data (EC3 values) with human patch-test results, controlling for metabolic activation (e.g., S9 liver fractions). Use probabilistic risk assessment models to reconcile differences in sensitization thresholds .

- Data Interpretation : Publish raw datasets from conflicting studies in open-access repositories to enable meta-analysis .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound under varying pH and UV exposure?

- Methodological Answer : Use a fractional factorial design to simulate natural conditions: pH (4–9), UV intensity (0–1000 W/m²), and microbial activity (e.g., OECD 301B biodegradation tests). Monitor degradation products via Quadrupole Time-of-Flight (Q-TOF) MS and toxicity endpoints using Daphnia magna bioassays .

- Ethical Considerations : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure ecological relevance and compliance with chemical safety regulations .

Q. How can molecular dynamics simulations elucidate this compound’s interaction with skin proteins (e.g., keratin) to predict allergenic mechanisms?

- Methodological Answer : Perform homology modeling of keratin-Verdantiol complexes using tools like GROMACS. Validate binding affinities via Surface Plasmon Resonance (SPR) and correlate with in silico predictions (e.g., AutoDock Vina). Cross-reference results with ex vivo human skin explant models .

- Data Transparency : Share simulation parameters (force fields, solvation models) and docking scores in supplementary materials .

Guidelines for Research Question Formulation

- Avoid Ambiguity : Replace broad questions like “Is this compound safe?” with specifics: “What is the dose-response relationship of this compound in murine epidermal sensitization models?” .

- Leverage Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies or FINER for feasibility checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.